4-Oxo-4-(2-phenylhydrazino)butanoic acid

Description

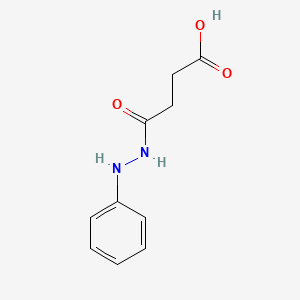

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(2-phenylhydrazinyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(6-7-10(14)15)12-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYYUGVTLSBAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884760 | |

| Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-01-9 | |

| Record name | Butanedioic acid 1-(2-phenylhydrazide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14580-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'Phenylsuccinichydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 4 2 Phenylhydrazino Butanoic Acid

Oxidative Transformations of 4-Oxo-4-(2-phenylhydrazino)butanoic Acid and Related Butanoic Acids

The oxidation of 4-oxo-4-phenylbutanoic acid, a related compound, has been investigated using various hexavalent chromium [Cr(VI)] reagents. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com These studies provide insights into the potential oxidative behavior of this compound. The oxidation process typically leads to the formation of benzoic acid. scholarsresearchlibrary.comderpharmachemica.comresearchgate.net The reactions are generally first order with respect to the oxidant (e.g., Benzimidazolium fluorochromate or Tripropylammonium fluorochromate), the 4-oxo acid substrate, and the acid catalyst (H+). scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) oxidants have been conducted under pseudo-first-order conditions in aqueous acetic acid media. scholarsresearchlibrary.comorientjchem.org The reaction rate is observed to increase with an increasing proportion of acetic acid in the solvent, suggesting that the reaction is facilitated by lower dielectric constants of the medium. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com This observation points to an interaction between a positive ion and a dipolar molecule. orientjchem.orgderpharmachemica.com

The reaction is catalyzed by hydrogen ions. researchgate.netresearchgate.net This catalytic effect is attributed to the protonation of the oxidant and the acid-catalyzed enolization of the 4-oxo acid, which is considered a key step in the oxidation mechanism. orientjchem.orgderpharmachemica.com The rate of enolization has been found to be greater than the rate of oxidation. derpharmachemica.com

Thermodynamic parameters for the oxidation of 4-oxo-4-phenylbutanoic acid have been determined by studying the reaction at different temperatures. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been calculated from Arrhenius and Eyring plots. orientjchem.orgasianpubs.org

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔH‡ (kJ mol⁻¹) | Variable | Dependent on specific Cr(VI) oxidant and solvent composition | scholarsresearchlibrary.com, orientjchem.org |

| ΔS‡ (J K⁻¹ mol⁻¹) | Variable | ||

| ΔG‡ (kJ mol⁻¹) | Variable |

The mechanism for the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents is believed to proceed via a two-electron transfer process. orientjchem.org Experimental evidence, such as the absence of polymerization with acrylonitrile, indicates that the reaction does not involve free radical intermediates. orientjchem.orgresearchgate.net

The proposed mechanism involves the following key steps:

Enolization: The 4-oxo acid undergoes acid-catalyzed enolization, which is the rate-determining step. derpharmachemica.com

Complex Formation: The enol form of the substrate reacts with the protonated Cr(VI) oxidant to form a transient intermediate complex.

Electron Transfer: This complex then decomposes in a subsequent fast step, involving a two-electron transfer from the substrate to the oxidant, leading to the formation of Cr(IV). orientjchem.org

Intermediate Reactions: The involvement of a Cr(IV) intermediate is supported by the observation that the addition of Mn(II) ions retards the reaction rate. scholarsresearchlibrary.comorientjchem.org Mn(II) is known to reduce Cr(IV) to Cr(III), thereby removing it from the reaction pathway. scholarsresearchlibrary.comorientjchem.org In the absence of Mn(II), the Cr(IV) formed can react with Cr(VI) to produce Cr(V), which is also a potent oxidant. scholarsresearchlibrary.comorientjchem.org

This mechanistic pathway ultimately results in the cleavage of the molecule and the formation of benzoic acid as the final oxidation product. scholarsresearchlibrary.comderpharmachemica.com

Reductive Transformations of Ketone and Hydrazino Functional Groups

The structure of this compound contains two key functional groups amenable to reduction: a ketone (carbonyl) group and a hydrazino group.

Ketone Reduction: The carbonyl group of ketones can be selectively reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in These reagents provide a straightforward method for converting the ketone to the corresponding alcohol. ncert.nic.in Catalytic hydrogenation can also be employed for this reduction. ncert.nic.in

For a more comprehensive reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, methods like the Clemmensen (using zinc-amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are typically used. ncert.nic.in

Recent advancements have introduced milder and more selective catalytic systems. For instance, a Zn(OAc)₂-catalyzed system using pinacolborane (HBpin) has been shown to effectively reduce a wide range of aldehydes and ketones to their corresponding alcohols with good yields and chemoselectivity. mdpi.com This method is notable for its tolerance of various sensitive functional groups and its operational simplicity. mdpi.com

Hydrazino Group Reduction: The reduction of the hydrazino group can lead to the cleavage of the N-N bond to form corresponding amines. This transformation is often achieved through catalytic hydrogenation, for example, using a palladium-on-carbon catalyst.

Achieving chemoselectivity in the reduction of this compound would depend on the careful choice of reagents and reaction conditions to target either the ketone or the hydrazino group preferentially.

Cyclization and Heterocyclic Annulation Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly those containing a pyridazine (B1198779) nucleus.

The reaction of γ-keto acids with hydrazine derivatives is a well-established method for the synthesis of pyridazinone rings. scholarsresearchlibrary.com In a related synthesis, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-(4-antipyrinyl)butanoic acid with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in boiling butanol leads to the formation of the corresponding 4,5-dihydropyridazin-3(2H)-one derivatives. mdpi.com This reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl group to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, resulting in the elimination of a water molecule to form the stable heterocyclic ring.

This cyclization is a key reaction in the synthesis of a wide array of pyridazinone derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties. scholarsresearchlibrary.comresearchgate.net The specific reaction of this compound with itself or other reagents can be manipulated to produce various fused heterocyclic systems. For example, treatment of pyridazin-3(2H)-one compounds with reagents like phosphorus oxychloride can convert the carbonyl group into a chloro substituent, which can then be used for further functionalization and annulation reactions to build more complex molecular architectures. nih.gov

Mechanistic Insights into Cycloaddition and Condensation Reactions

The reactivity of this compound is prominently characterized by intramolecular condensation, which is a powerful route for the synthesis of nitrogen-containing heterocycles. While cycloaddition reactions are a fundamental class of reactions in organic chemistry, the primary and most well-documented reaction pathway for γ-keto acids and their hydrazone derivatives is intramolecular cyclocondensation.

Condensation Reactions:

The structure of this compound, which is formed from the initial reaction of a γ-keto acid (succinic semialdehyde or a derivative) with phenylhydrazine, is primed for intramolecular cyclization. The mechanism involves a nucleophilic attack by the terminal nitrogen atom of the phenylhydrazine group onto the electrophilic carbonyl carbon of the carboxylic acid. This process, typically facilitated by heating in a suitable solvent like ethanol (B145695) or butanol, results in the elimination of a water molecule and the formation of a stable six-membered heterocyclic ring. mdpi.com

This cyclocondensation reaction yields dihydropyridazinone derivatives. Specifically, the reaction of γ-keto acids with hydrazine or its derivatives is a common and high-yield method for synthesizing 4,5-dihydro-3(2H)-pyridazinones. iglobaljournal.com The reaction proceeds through the formation of the hydrazone at the ketone position, followed by an intramolecular attack of the hydrazone's secondary amine onto the carboxylic acid, leading to the heterocyclic product. osi.lvresearchgate.net

A representative mechanism for this transformation is illustrated below:

Hydrazone Formation: The initial step is the reaction of a 4-oxobutanoic acid with phenylhydrazine to form the this compound intermediate.

Intramolecular Nucleophilic Acyl Substitution: The NH group of the phenylhydrazone acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer and Dehydration: Proton transfers occur, followed by the elimination of a water molecule to form the final pyridazinone ring system.

This cyclization is a key derivatization strategy for this class of compounds, transforming the linear butanoic acid framework into a rigid heterocyclic scaffold. researchgate.netresearchgate.net

Cycloaddition Reactions:

There is limited specific literature detailing the participation of this compound or its close analogs as either a diene or a dienophile in intermolecular cycloaddition reactions like the Diels-Alder reaction. The phenylhydrazone moiety does not fit the typical electronic and structural requirements of a reactive diene or dienophile for common [4+2] cycloadditions. The molecule's predominant and more facile reaction pathway is the intramolecular condensation to form pyridazinones, which often occurs under the thermal conditions that might otherwise be used to promote cycloadditions.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Frameworks

The potential for substitution reactions on this compound exists on both its phenyl ring and the butanoic acid chain, although the reactivity is influenced by the electronic nature of the interconnected functional groups.

Aromatic Framework (Phenyl Ring):

The phenyl group of the phenylhydrazino moiety is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com The reactivity and orientation of incoming electrophiles are directed by the activating effect of the secondary amine (-NH-) group. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. Consequently, the -NH- group is an ortho, para-director and an activating group.

Halogenation: Introduction of bromine or chlorine at the ortho and para positions.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Substituents on the phenyl ring can, in turn, influence the chemical properties of the entire molecule, such as the acidity (pKa) of the hydrazone. researchgate.net

Aliphatic Framework (Butanoic Acid Chain):

The aliphatic portion of the molecule is generally less reactive towards electrophilic substitution. The primary site for potential nucleophilic substitution would be the carbon atoms of the butanoic acid chain. However, without a suitable leaving group, these reactions are unlikely.

More relevant is the reactivity of the α-carbon to the carboxylic acid group. Enolization can occur at this position, particularly under basic conditions, creating a nucleophilic enolate. This enolate could then react with electrophiles. Studies on the related compound, 4-oxo-4-phenylbutanoic acid, have shown that the rate of enolization is a key factor in its oxidation reactions, indicating the accessibility of the enol form. orientjchem.orgscholarsresearchlibrary.comderpharmachemica.com For this compound, however, any strong basic conditions that would promote enolization might also favor the competing intramolecular cyclization reaction.

Furthermore, the C=N bond of the hydrazone itself can act as an electrophilic center. It can be attacked by nucleophiles in a process analogous to nucleophilic addition to a carbonyl group. nih.gov

Derivatization Strategies for Expanding Chemical Space

The primary and most effective derivatization strategy for this compound involves leveraging its inherent reactivity to construct more complex heterocyclic systems. This approach transforms a flexible aliphatic acid into a rigid, pharmacologically relevant scaffold.

Intramolecular Cyclization to Pyridazinones:

As detailed in section 3.3.2, the most significant derivatization is the intramolecular condensation to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. mdpi.com This reaction is a cornerstone for expanding the chemical space from this precursor. The resulting pyridazinone core is a privileged structure in medicinal chemistry and can be further modified.

Modification of the Pyridazinone Scaffold:

Once the pyridazinone ring is formed, it presents several handles for further derivatization:

N-Alkylation/Arylation: The nitrogen atom at position 2 of the pyridazinone ring can be substituted with various alkyl or aryl groups.

Dehydrogenation: The dihydropyridazinone ring can be oxidized to the fully aromatic pyridazinone system. mdpi.com

Substitution at the Ring: The pyridazinone ring itself can undergo further reactions, such as halogenation, allowing for subsequent cross-coupling reactions to introduce diverse substituents. nih.gov

The following table summarizes key derivatization reactions starting from the pyridazinone scaffold.

| Reaction Type | Reagent(s) | Resulting Structure | Purpose | Reference |

| Dehydrogenation | Br₂ / Acetic Acid | Aromatic Pyridazinone | Creates a fully aromatic heterocyclic core. | mdpi.com |

| Chlorination | POCl₃ | Chloropyridazine | Introduces a leaving group for nucleophilic substitution. | nih.gov |

| Thionation | P₂S₅ | Pyridazinethione | Converts carbonyl to thiocarbonyl for further reactions. | nih.gov |

| N-Substitution | Alkyl/Aryl Halides | N-Substituted Pyridazinone | Adds diverse functional groups to the ring nitrogen. | researchgate.net |

Derivatization of the Carboxylic Acid:

Prior to cyclization, the carboxylic acid functional group can be derivatized. Standard organic transformations can be applied:

Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.

Amide Formation: Reaction with an amine using a coupling agent to form an amide.

These modifications could be used to alter the molecule's physicochemical properties or to block the carboxylic acid group to prevent cyclization if other reactions on the molecule are desired. researchgate.net

By employing these strategies, particularly the robust formation of the pyridazinone ring and its subsequent modification, a diverse library of compounds can be generated from the this compound precursor.

Spectroscopic Characterization and Structural Elucidation of 4 Oxo 4 2 Phenylhydrazino Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Oxo-4-(2-phenylhydrazino)butanoic acid, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are expected. The protons of the butanoic acid backbone would likely appear as two methylene (B1212753) triplets in the aliphatic region. The protons on the phenyl ring of the phenylhydrazone group would resonate in the aromatic region, typically between 6.8 and 7.5 ppm, with splitting patterns dependent on the substitution. The N-H protons of the hydrazone and the carboxylic acid O-H proton would appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The carboxylic acid proton is characteristically found far downfield, often above 10 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ketone would be the most downfield signals, typically in the range of 170-200 ppm. The carbons of the phenyl ring would appear in the aromatic region (approximately 110-150 ppm). The aliphatic carbons of the butanoic acid chain would be observed in the upfield region of the spectrum. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Phenyl (-C₆H₅) | 6.8 - 7.5 | Multiplets |

| Hydrazone (-NH-NH-) | Variable | Broad Singlets |

| Methylene adjacent to COOH (-CH₂COOH) | 2.5 - 2.8 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 185 |

| Ketone Carbonyl (-C =O) | 190 - 205 |

| Phenyl Carbons (-C ₆H₅) | 110 - 150 |

| Methylene adjacent to COOH (-C H₂COOH) | 30 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The ketone carbonyl (C=O) stretch is expected at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the hydrazone moiety would likely be observed in the region of 3200-3400 cm⁻¹. The C=N stretching of the hydrazone is generally weaker and appears around 1620-1660 cm⁻¹. Finally, the C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| Ketone C=O Stretch | 1680 - 1700 | Strong |

| Hydrazone N-H Stretch | 3200 - 3400 | Medium |

| C=N Stretch | 1620 - 1660 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₂N₂O₃), the molecular weight is 208.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 208.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The phenylhydrazone moiety can also undergo characteristic cleavages. For instance, cleavage of the N-N bond is a common fragmentation pathway for hydrazones. The butanoic acid chain can undergo fragmentation at various points, leading to a series of smaller fragment ions. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 208 | Molecular Ion [C₁₀H₁₂N₂O₃]⁺ |

| 191 | [M - OH]⁺ |

| 163 | [M - COOH]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The phenylhydrazone group in this compound contains a conjugated system of π-electrons, which is expected to give rise to characteristic UV-Vis absorption bands.

Arylhydrazones typically exhibit two main absorption bands. The first, more intense band, usually appears in the UV region (around 250-300 nm) and is attributed to a π→π* transition within the aromatic ring and the C=N bond. A second, weaker band is often observed at longer wavelengths (in the near-UV or visible region, around 320-400 nm) and is assigned to an n→π* transition involving the non-bonding electrons on the nitrogen atoms. The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the phenyl ring.

Advanced Spectroscopic Techniques in Material Characterization

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the structure and properties of this compound and its derivatives. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and to establish the connectivity between atoms in the molecule.

For more detailed structural analysis, X-ray crystallography could provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to predict and complement the experimental spectroscopic data, aiding in the interpretation of complex spectra and providing a more complete understanding of the molecule's electronic structure and properties. These advanced techniques are crucial for a comprehensive characterization of novel compounds and materials.

Computational Chemistry and Theoretical Studies on 4 Oxo 4 2 Phenylhydrazino Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for understanding the electronic landscape of a molecule. For 4-Oxo-4-(2-phenylhydrazino)butanoic acid, these methods could predict fundamental properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Reactivity descriptors, including electronegativity, chemical hardness, and softness, could be calculated to forecast how the molecule might behave in chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table is for illustrative purposes only, as specific data is not available in the literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Value (eV) | Region of electron donation |

| LUMO Energy | Value (eV) | Region of electron acceptance |

| HOMO-LUMO Gap | Value (eV) | Chemical reactivity/stability |

| Dipole Moment | Value (Debye) | Molecular polarity |

| Electrostatic Potential | Map Data | Prediction of electrophilic/nucleophilic attack sites |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. An MD study of this compound would reveal its preferred three-dimensional shapes (conformations) and the flexibility of its chemical structure. By simulating the molecule in different environments (e.g., in a solvent like water or ethanol), researchers could analyze the formation and stability of intermolecular interactions, such as hydrogen bonds between the butanoic acid moiety and solvent molecules, or between multiple molecules of the compound itself. This provides insight into its solubility and aggregation behavior.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to map out the potential chemical reactions involving this compound. For instance, its synthesis from succinic anhydride (B1165640) and phenylhydrazine (B124118) could be modeled to understand the step-by-step mechanism. By calculating the energy of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. Identifying the transition state structures and their associated energy barriers is key to understanding reaction kinetics and optimizing reaction conditions.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical calculations are frequently used to predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For this compound, computational methods could generate predicted spectra for:

Infrared (IR) Spectroscopy: Predicting vibrational frequencies corresponding to specific functional groups (e.g., C=O, N-H, O-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts for ¹H and ¹³C atoms.

Discrepancies or agreements between the predicted and experimentally measured spectra help to confirm the molecular structure and provide a deeper understanding of its electronic environment.

Table 2: Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes only, as specific computational spectroscopic data is not available.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Peak (C=O stretch) | Value (cm⁻¹) | Value (cm⁻¹) |

| IR Peak (N-H stretch) | Value (cm⁻¹) | Value (cm⁻¹) |

| ¹H NMR (COOH proton) | Value (ppm) | Value (ppm) |

| ¹³C NMR (C=O carbon) | Value (ppm) | Value (ppm) |

In Silico Approaches to Structure-Reactivity and Structure-Interaction Relationship Elucidation

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential in drug discovery and materials science for predicting the biological activity or physical properties of a compound based on its chemical structure. If this compound were being investigated for potential therapeutic applications, molecular docking studies could be performed to predict how it might bind to a specific biological target, such as an enzyme or receptor. These simulations would identify the likely binding pose and calculate a binding affinity score, offering insights into its potential efficacy and mechanism of action.

Applications and Functionalization of 4 Oxo 4 2 Phenylhydrazino Butanoic Acid in Advanced Materials and Catalysis

4-Oxo-4-(2-phenylhydrazino)butanoic Acid as a Ligand in Coordination Chemistry

This compound is a versatile organic molecule that has garnered interest in the field of coordination chemistry. Its structure, featuring both a carboxylic acid group and a phenylhydrazino moiety, allows it to act as a chelating ligand, binding to metal centers through multiple coordination sites. The presence of nitrogen and oxygen donor atoms facilitates the formation of stable complexes with a variety of transition metals.

Synthesis and Characterization of Metal Complexes (e.g., Ruthenium(II) Complexes)

The synthesis of metal complexes involving butanoic acid derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies detailing the synthesis of Ruthenium(II) complexes with this compound are not extensively documented in the reviewed literature, general methodologies for the formation of similar Ruthenium(II) complexes can be considered. These methods often involve the reaction of a Ruthenium(II) precursor, such as [Ru(bpy)₂Cl₂], with the ligand in a refluxing alcoholic solution.

Characterization of the resulting complexes is crucial to confirm their structure and properties. Standard analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the C=O (carboxyl and keto) and N-H (hydrazino) groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution and confirm the coordination environment around the metal ion.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides insights into its electronic structure and potential photochemical properties.

Elemental Analysis: To determine the empirical formula of the complex and verify its purity.

X-ray Crystallography: To obtain a definitive three-dimensional structure of the complex in the solid state, providing precise information on bond lengths, bond angles, and coordination geometry.

Role of the Butanoic Acid and Phenylhydrazino Moieties in Coordination

The bifunctional nature of this compound plays a critical role in its coordination behavior.

Butanoic Acid Moiety: The carboxylic acid group (-COOH) can deprotonate to form a carboxylate (-COO⁻), which acts as a strong coordinating agent. It can bind to a metal center in a monodentate fashion (through one oxygen atom) or a bidentate fashion (through both oxygen atoms), leading to the formation of chelate rings that enhance the stability of the complex. The keto group (C=O) within the butanoic acid chain also possesses a lone pair of electrons on the oxygen atom and can participate in coordination.

Phenylhydrazino Moiety: The phenylhydrazino group (-NH-NH-C₆H₅) contains two nitrogen atoms, both of which have lone pairs of electrons and can act as donor sites. The coordination can occur through one or both of these nitrogen atoms, depending on the steric and electronic requirements of the metal center. The presence of the phenyl group can also influence the electronic properties of the complex through inductive and resonance effects.

The combination of these two moieties allows the ligand to form stable five- or six-membered chelate rings with metal ions, a key factor in the thermodynamic stability of the resulting coordination complexes.

Catalytic Activity of this compound Derived Complexes

Metal complexes derived from ligands similar to this compound have shown promise in various catalytic applications. The catalytic activity is highly dependent on the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions.

Catalytic Oxidation Processes

While specific research on the catalytic oxidation activity of this compound complexes is limited, related Ruthenium complexes are known to be effective catalysts for a range of oxidation reactions. rsc.org These reactions often involve the activation of oxidants such as hydrogen peroxide or molecular oxygen for the oxidation of substrates like alcohols, alkenes, and sulfides. The ligand can influence the catalytic cycle by modulating the redox potential of the metal center and stabilizing reactive intermediates.

Catalytic Reduction Processes (e.g., Reduction of Nitroaromatic Compounds)

Ruthenium(II) complexes are well-regarded for their catalytic activity in reduction reactions, including the transfer hydrogenation of ketones and the reduction of nitroaromatic compounds. researchgate.net The reduction of nitroaromatics to the corresponding amines is an industrially important transformation. Ruthenium complexes can catalyze this reaction using various hydrogen sources, such as dihydrogen gas, formic acid, or isopropanol. The proposed mechanism often involves the formation of a ruthenium-hydride intermediate, which then transfers a hydride to the nitro group. nih.gov

The catalytic performance of a hypothetical [Ru(II)-(4-oxo-4-(2-phenylhydrazino)butanoate)n] complex would depend on factors such as the electronic properties of the ligand, which can influence the reactivity of the metal center, and the stability of the complex under the reaction conditions.

Table 1: Hypothetical Catalytic Performance in Nitrobenzene Reduction

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |

|---|

Investigation of Catalyst Mechanism and Turnover Frequencies

Understanding the reaction mechanism is crucial for optimizing the catalyst's performance. For catalytic reductions involving Ruthenium(II) complexes, the mechanism is often elucidated through a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. nih.gov

Key parameters used to evaluate the efficiency of a catalyst include:

Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before it becomes deactivated.

Turnover Frequency (TOF): The turnover number per unit time, which represents the rate of the catalytic reaction.

Detailed mechanistic studies and the determination of turnover frequencies for catalysts derived from this compound would require dedicated experimental investigation. Such studies would provide valuable insights into the catalyst's stability, activity, and potential for practical applications.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ruthenium(II) |

| Nitroaromatic compounds |

| Nitrobenzene |

| Aniline |

| Hydrogen peroxide |

| Molecular oxygen |

| Alcohols |

| Alkenes |

| Sulfides |

| Dihydrogen gas |

| Formic acid |

This compound as a Synthetic Intermediate for Complex Molecular Architectures

This compound is a versatile organic compound that serves as a valuable precursor in the synthesis of a wide array of complex molecular structures. Its unique chemical framework, featuring a carboxylic acid, a ketone, and a phenylhydrazine (B124118) moiety, provides multiple reactive sites for the construction of diverse heterocyclic systems and for participation in sophisticated multicomponent and cascade reactions. This strategic positioning of functional groups allows for a range of chemical transformations, making it an important building block in the field of synthetic organic chemistry.

Building Block for Heterocyclic Compounds

The structural attributes of this compound make it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the 1,4-dicarbonyl-like functionality, in conjunction with the phenylhydrazine group, facilitates intramolecular cyclization reactions, leading to the formation of stable heterocyclic rings.

One of the most prominent applications of this compound is in the synthesis of pyridazinone derivatives. The reaction of a related compound, 4-oxo-4-phenylbutanoic acid, with phenylhydrazine initially forms the corresponding phenylhydrazone. This intermediate, upon heating, undergoes cyclization to yield 6-phenyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This process involves the intramolecular condensation between the hydrazone nitrogen and the carboxylic acid group, resulting in the formation of the six-membered pyridazinone ring. This transformation highlights the utility of the this compound scaffold in constructing this important class of nitrogen-containing heterocycles.

The general reactivity of phenylhydrazones derived from 1,3-dicarbonyl compounds is well-established in the synthesis of pyrazoles. While direct synthesis from this compound is not extensively documented, the inherent functionality suggests its potential as a precursor for pyrazole (B372694) derivatives. The reaction typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. In the case of this compound, the existing phenylhydrazone could potentially undergo further reaction or rearrangement to form a pyrazole ring system, although this would likely require specific reaction conditions to favor cyclization involving the ketone functionality over the carboxylic acid.

Furthermore, the phenylhydrazine moiety is a cornerstone of the Fischer indole (B1671886) synthesis, a classic method for preparing indole rings. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone of an aldehyde or ketone. The phenylhydrazone of this compound could, in principle, undergo an intramolecular Fischer indole synthesis, although the reaction would be competitive with other possible cyclization pathways. The outcome of such a reaction would be highly dependent on the choice of catalyst and reaction conditions.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound or its precursors:

| Heterocyclic System | Synthetic Approach | Key Reaction |

| Pyridazinones | Intramolecular cyclization of the phenylhydrazone derivative of a 4-oxo-butanoic acid. nih.gov | Condensation between the hydrazone and carboxylic acid moieties. |

| Pyrazoles | Reaction of a 1,3-dicarbonyl compound with hydrazine. | Cyclocondensation. |

| Indoles | Fischer Indole Synthesis. | Acid-catalyzed rearrangement of the phenylhydrazone. |

Precursor in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound possesses the necessary functional groups to be a valuable participant in such reactions.

The carboxylic acid group can be activated and participate in isocyanide-based MCRs, such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the acidic component, reacting with an amine, an aldehyde or ketone, and an isocyanide to generate complex, peptide-like molecules. The resulting products would incorporate the core structure of the butanoic acid derivative, offering a route to highly functionalized and diverse molecular scaffolds.

The ketone functionality within the molecule can also be a reactive partner in MCRs. For instance, it could react with an amine and a pronucleophile in a Mannich-type reaction or participate in the formation of iminium intermediates that are central to many MCRs. The phenylhydrazine moiety itself can act as a nucleophile in various multicomponent processes, further expanding the synthetic possibilities.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. The structure of this compound is well-suited for initiating such reaction cascades. For example, an initial intermolecular reaction at one of the functional groups could be designed to trigger a subsequent intramolecular cyclization.

A potential cascade process could involve an initial reaction at the ketone, for example, a Knoevenagel condensation with an active methylene (B1212753) compound. This could be followed by an intramolecular Michael addition involving the phenylhydrazine nitrogen, leading to the formation of a heterocyclic ring. Alternatively, a reaction involving the carboxylic acid could set off a series of events culminating in a complex polycyclic structure.

The following table outlines the potential of this compound in these advanced synthetic methodologies:

| Reaction Type | Role of this compound | Potential Products |

| Ugi Reaction | Acidic component. | Complex acyclic amides with multiple points of diversity. |

| Passerini Reaction | Acidic component. | α-Acyloxy carboxamides. |

| Mannich Reaction | Ketone component. | β-Amino carbonyl compounds. |

| Cascade Reactions | Initiator of sequential intramolecular reactions. | Polycyclic and complex heterocyclic systems. |

Structure Reactivity and Structure Interaction Relationship Studies of 4 Oxo 4 2 Phenylhydrazino Butanoic Acid Derivatives

Methodologies for Investigating Structural Influence on Chemical Reactivity

The chemical reactivity of 4-Oxo-4-(2-phenylhydrazino)butanoic acid derivatives is governed by the interplay of their constituent functional groups: the carboxylic acid, the ketone, and the phenylhydrazone. A variety of methodologies are employed to investigate how structural modifications impact this reactivity.

Kinetic Studies: Kinetic analysis is a fundamental tool for quantifying the rates of chemical reactions. For derivatives of this compound, kinetic studies can elucidate the mechanism of reactions such as the formation of the phenylhydrazone itself from a precursor diketo acid. Techniques like UV-Vis spectrophotometry can be used to monitor the reaction progress over time, allowing for the determination of rate constants. The influence of substituents on the phenyl ring can be systematically studied by comparing the reaction rates of various derivatives. For instance, electron-withdrawing groups on the phenyl ring are generally expected to increase the electrophilicity of the imine carbon, potentially affecting the rate of nucleophilic attack.

Linear Free-Energy Relationships (LFER): The Hammett equation is a classic example of an LFER used to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. By plotting the logarithm of the rate constant against the Hammett substituent constant (σ), a linear relationship can often be established. This allows for a quantitative assessment of how electronic effects (inductive and resonance) of substituents on the phenyl ring of the hydrazone moiety influence the reactivity of the entire molecule. Such studies can reveal the extent to which the reaction mechanism is sensitive to electronic perturbations.

Spectroscopic Techniques: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for characterizing the structure and electronic environment of the synthesized derivatives. 1H and 13C NMR spectroscopy can provide detailed information about the electron density at different positions in the molecule, offering insights into how structural changes affect the chemical shifts of key protons and carbons. IR spectroscopy is particularly useful for observing changes in the vibrational frequencies of the carbonyl and N-H bonds, which can be indicative of alterations in bond strength and electronic distribution upon substitution.

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), have become powerful tools for probing chemical reactivity. DFT can be used to calculate various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These parameters provide a theoretical framework for understanding the reactivity of different sites within the molecule and how these are influenced by structural modifications. For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the susceptibility of the molecule to nucleophilic attack.

A hypothetical data table illustrating the effect of substituents on the rate of a reaction involving a this compound derivative is presented below.

| Substituent (R) | Hammett Constant (σp) | Relative Rate Constant (k/k₀) |

| -OCH₃ | -0.27 | 0.5 |

| -CH₃ | -0.17 | 0.7 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 2.5 |

| -NO₂ | 0.78 | 15.2 |

Correlating Structural Modifications with Ligand-Receptor Interaction Potentials

The potential of this compound derivatives to act as ligands and interact with biological receptors is intrinsically linked to their three-dimensional structure and physicochemical properties. Structure-Activity Relationship (SAR) studies are pivotal in deciphering these correlations.

The core scaffold of this compound possesses several key features that can participate in ligand-receptor interactions:

Hydrogen Bond Donors: The carboxylic acid proton and the N-H proton of the hydrazone moiety can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen of the ketone, the carbonyl oxygen of the carboxylic acid, and the nitrogen atoms of the hydrazone can serve as hydrogen bond acceptors.

Hydrophobic Regions: The phenyl ring provides a significant hydrophobic surface that can engage in van der Waals or π-π stacking interactions with complementary hydrophobic pockets in a receptor.

Ionic Interactions: The carboxylic acid can be deprotonated at physiological pH, allowing for ionic interactions with positively charged residues in a binding site.

Structural modifications can be systematically made to probe the importance of each of these features. For example, esterification of the carboxylic acid would eliminate its ability to act as a hydrogen bond donor and to form ionic bonds, thereby assessing the significance of these interactions for binding affinity. Similarly, introducing substituents on the phenyl ring can modulate the hydrophobicity and electronic properties of this region.

The following table summarizes hypothetical SAR data for a series of this compound derivatives against a target receptor.

| Modification | R Group | IC₅₀ (µM) | Key Interaction Probed |

| Parent Compound | -H | 10.5 | Baseline |

| Phenyl Ring Substitution | p-Cl | 5.2 | Hydrophobic/Electronic |

| Phenyl Ring Substitution | p-OCH₃ | 15.8 | Steric/Electronic |

| Carboxylic Acid Esterification | -CH₃ ester | > 100 | H-bond donation/Ionic |

| Hydrazone N-methylation | N-CH₃ | 50.3 | H-bond donation |

Computational Approaches in Structure-Interaction Relationship Modeling

Computational modeling has become an integral part of modern drug discovery, providing valuable insights into ligand-receptor interactions at the molecular level. For derivatives of this compound, several computational techniques can be applied.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular docking simulations can be used to place derivatives of this compound into the active site of a target protein. nih.gov The results of these simulations can reveal plausible binding modes and identify key amino acid residues involved in the interaction. nih.gov For instance, a docking study might show the carboxylate group forming a salt bridge with a lysine residue, while the phenyl ring fits into a hydrophobic pocket. tandfonline.comresearchgate.net By comparing the docking scores and binding poses of different derivatives, researchers can prioritize compounds for synthesis and biological testing. nih.govthaiscience.info

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating a variety of molecular descriptors (e.g., physicochemical, electronic, and topological), a predictive model can be built. For this compound derivatives, QSAR models could be developed to predict their inhibitory activity against a particular enzyme, for example. These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent analogues.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a series of active this compound derivatives, a pharmacophore model can be generated to define the essential features for activity. This model might include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic feature, and a negative ionizable feature, along with their spatial relationships. Such a model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

Design Principles for Modulating Reactivity and Interaction Profiles based on Structural Insights

The insights gained from the methodologies described above can be translated into a set of design principles for the targeted modulation of the reactivity and interaction profiles of this compound derivatives.

Modulating Reactivity:

To increase the rate of nucleophilic attack at the imine carbon, electron-withdrawing substituents can be introduced on the phenyl ring.

To decrease the acidity of the carboxylic acid, electron-donating groups can be placed on the butanoic acid backbone.

To enhance stability towards hydrolysis, steric hindrance can be introduced near the hydrazone linkage.

Modulating Ligand-Receptor Interactions:

To improve binding affinity through enhanced hydrophobic interactions, the phenyl ring can be substituted with lipophilic groups such as halogens or small alkyl groups.

To probe for additional hydrogen bonding opportunities within the binding site, polar substituents like hydroxyl or amino groups can be introduced on the phenyl ring.

To optimize the geometry of the ligand within the binding pocket, the length and flexibility of the butanoic acid chain can be altered.

To create more selective ligands, isosteric replacements of the carboxylic acid (e.g., with a tetrazole) can be considered to alter the pKa and hydrogen bonding pattern.

By systematically applying these design principles, medicinal chemists can rationally design and synthesize new derivatives of this compound with fine-tuned reactivity and optimized interactions with their biological targets, ultimately leading to the development of more effective and selective therapeutic agents.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional chemical synthesis of butanoic acid derivatives often relies on petroleum-based precursors. mcgill.ca A primary future objective is to develop greener, more sustainable synthetic pathways. Research in this area is anticipated to focus on two main strategies: the use of bio-based feedstocks and the adoption of green chemistry principles.

The fermentative production of succinic acid, the backbone of the target molecule, from renewable resources like agro-food by-products is a highly attractive alternative to conventional chemical synthesis. researchgate.netnih.gov Microorganisms such as specially engineered Escherichia coli or yeasts can convert glucose from sources like corn, wheat, or even agricultural waste into succinic acid. mcgill.caresearchgate.net Future synthetic routes for 4-Oxo-4-(2-phenylhydrazino)butanoic acid will likely leverage this bio-based succinic acid or its anhydride (B1165640) as a starting material. This approach not only reduces dependence on fossil fuels but can also lower greenhouse gas emissions compared to petrochemical processes. nih.gov

Further research will likely explore biocatalysis and green solvents to improve the sustainability of the condensation step with phenylhydrazine (B124118). Phenylhydrazine itself is a readily available and low-cost reagent, making it suitable for sustainable synthetic strategies. bohrium.com The goal is to design processes that minimize hazardous waste and energy consumption, aligning with the principles of green chemistry. mcgill.ca

| Precursor | Synthesis Method | Sustainability Aspect |

| Succinic Acid | Microbial Fermentation | Utilizes renewable biomass, reducing fossil fuel dependence. mcgill.caresearchgate.net |

| Maleic Anhydride | Catalytic Hydrogenation | Traditional petrochemical route. mcgill.canih.gov |

| Phenylhydrazine | Chemical Synthesis | Readily available and cost-effective reagent for various transformations. bohrium.com |

Exploration of New Catalytic Applications

Hydrazone derivatives, which are structurally related to this compound, are known to form metal complexes with significant catalytic activities. nih.gov An important direction for future research is to investigate the potential of the target compound and its derivatives as ligands for transition metal catalysts. researchgate.net

The presence of multiple coordination sites (the carboxylic acid group, the keto group, and the hydrazone moiety) makes this molecule a versatile candidate for forming stable complexes with various metals. These novel metal complexes could be screened for catalytic activity in a wide range of organic transformations, including:

Carbon-Carbon Bond Formation: Such as in Suzuki or Heck-type coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. nih.gov

Oxidation/Reduction Reactions: Acting as catalysts that can facilitate electron transfer processes under mild conditions.

Photoredox Catalysis: Phenylhydrazine has gained attention in photoredox catalytic strategies, suggesting that derivatives could be designed as photoresponsive catalysts. bohrium.com

The aim is to develop new, efficient, and potentially reusable catalysts for industrial processes, contributing to more sustainable chemical manufacturing.

Advanced Computational Studies for Rational Design

Advanced computational chemistry offers powerful tools for accelerating the design and discovery of new molecules with desired properties, thereby reducing the need for extensive and costly trial-and-error experimentation. biointerfaceresearch.com Future research on this compound will heavily rely on quantum chemical studies, such as Density Functional Theory (DFT), to predict its structural, electronic, and reactive properties. biointerfaceresearch.comscirp.org

These computational approaches enable the in silico design of new derivatives by modifying the core structure and predicting the impact on their functionality. Key parameters that can be calculated include:

Molecular Geometry: Optimizing the 3D structure to understand its shape and potential interactions with other molecules. ekb.eg

Electronic Properties: Calculating HOMO-LUMO energy gaps to predict chemical reactivity and stability. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify sites susceptible to electrophilic or nucleophilic attack. ekb.eg

Spectroscopic Properties: Simulating IR and NMR spectra to aid in the characterization of newly synthesized compounds. biointerfaceresearch.com

By using these predictive models, researchers can rationally design derivatives with enhanced catalytic efficiency, specific material properties, or biological activity before committing to their synthesis in the laboratory. scirp.orgmdpi.com

| Computational Method | Application in Rational Design | Predicted Properties |

| Density Functional Theory (DFT) | Molecular structure optimization and property prediction. biointerfaceresearch.com | Geometrical parameters, HOMO-LUMO energies, reactivity indices. ekb.eg |

| NBO Analysis | Study of intramolecular and intermolecular interactions. biointerfaceresearch.com | Stability, charge transfer interactions. |

| Molecular Docking | Prediction of binding affinity to biological targets. | Bioactivity scores, potential as a therapeutic agent. |

Integration with High-Throughput Screening for Material Discovery

The structural backbone of this compound provides a versatile scaffold for creating large libraries of related compounds through combinatorial chemistry. Integrating the synthesis of these libraries with high-throughput screening (HTS) techniques presents a powerful strategy for the rapid discovery of novel materials. nih.gov

HTS allows for the parallel testing of thousands of compounds for a specific property or activity. nih.gov For derivatives of this compound, this could involve screening for:

Biomaterials: Identifying derivatives that support cell growth, exhibit biocompatibility, or have specific interactions with biological systems. nih.gov

Polymers: Using the butanoic acid moiety as a monomer to create novel bio-based polyesters or polyamides with unique thermal or mechanical properties. researchgate.net

Bioactive Compounds: Screening for antimicrobial, antifungal, or other pharmacological activities, as hydrazones are a well-known class of biologically active compounds. mdpi.comnih.gov

This approach significantly accelerates the discovery process, enabling researchers to quickly identify "hit" compounds from a large pool of candidates, which can then be optimized for specific applications in medicine, materials science, or chemical engineering. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-oxo-4-(2-phenylhydrazino)butanoic acid, and what are their mechanistic considerations?

- Methodology : The compound is typically synthesized via condensation of phenylhydrazine with a β-keto acid or ester derivative. For example, reacting methyl 4-oxobutanoate with 2-phenylhydrazine under acidic conditions (e.g., acetic acid) yields the hydrazino intermediate, followed by hydrolysis to the carboxylic acid . Mechanistically, the reaction involves nucleophilic attack by the hydrazine on the ketone carbonyl, forming a hydrazone linkage. Optimization of pH and temperature is critical to avoid side reactions like over-oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- NMR : The -NMR spectrum shows a singlet for the ketone carbonyl proton (δ ~3.3 ppm for the CH adjacent to the carbonyl) and multiplets for the phenylhydrazino aromatic protons (δ ~6.8–7.5 ppm). The NH protons appear as broad peaks near δ ~8–10 ppm .

- IR : Strong absorption bands at ~1700 cm (ketone C=O) and ~3200–3500 cm (N-H stretching of hydrazine).

- MS : Molecular ion peaks at m/z 236 (M) and fragments corresponding to loss of COOH (m/z 191) .

Q. What are the stability considerations for this compound during storage and experimental handling?

- Methodology : The hydrazino group is susceptible to oxidation and hydrolysis. Store under inert atmosphere (N or Ar) at –20°C in dark conditions. Avoid prolonged exposure to moisture or light. Purity should be verified via HPLC before use in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodology : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl) derivatives) show differing IC values against enzymes like KYN-3-OHase (12.5 µM vs. 15 µM for non-fluorinated analogs) due to electronic effects . Validate activity using orthogonal assays (e.g., enzymatic vs. cellular) and ensure ≥95% purity via LC-MS.

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in enzyme inhibition?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance binding to hydrophobic enzyme pockets.

- Backbone modification : Replace the butanoic acid chain with shorter (propanoic) or branched analogs to assess steric effects.

- Bioisosteres : Substitute the hydrazino group with semicarbazide or thiosemicarbazide to modulate solubility and target affinity .

Q. How can computational modeling predict the binding interactions of this compound with lactate dehydrogenase (LDH)?

- Methodology : Use molecular docking tools (e.g., AutoDock Vina) to simulate binding to the LDH active site (PDB: 4AJ4). The ketone and hydrazino groups form hydrogen bonds with Arg168 and His192, while the phenyl ring engages in π-π stacking with Phe27. MD simulations (e.g., GROMACS) refine binding stability and estimate ΔG values .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Methodology : Matrix interference and low bioavailability complicate LC-MS/MS analysis. Use a deuterated internal standard (e.g., d-phenylhydrazino analog) for quantification. Optimize extraction with solid-phase cartridges (C18) and employ hydrophilic interaction chromatography (HILIC) to retain polar metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.